![molecular formula C20H36O4Si2 B13749769 2,3-Bis{[tert-butyl(dimethyl)silyl]oxy}-4-methoxybenzaldehyde CAS No. 109971-66-6](/img/structure/B13749769.png)
2,3-Bis{[tert-butyl(dimethyl)silyl]oxy}-4-methoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Bis{[tert-butyl(dimethyl)silyl]oxy}-4-methoxybenzaldehyde is a chemical compound known for its unique structural properties and applications in various fields of scientific research. This compound features two tert-butyl(dimethyl)silyl groups and a methoxy group attached to a benzaldehyde core, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis{[tert-butyl(dimethyl)silyl]oxy}-4-methoxybenzaldehyde typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is carried out in an anhydrous solvent like methylene chloride at low temperatures to ensure high yield and selectivity . The formylation of the protected intermediate is achieved using n-butyllithium (n-BuLi) and dimethylformamide (DMF) as an electrophile .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2,3-Bis{[tert-butyl(dimethyl)silyl]oxy}-4-methoxybenzaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3 in acidic or neutral conditions.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: TBAF in tetrahydrofuran (THF), acetic acid/water mixture.
Major Products Formed
Oxidation: 2,3-Bis{[tert-butyl(dimethyl)silyl]oxy}-4-methoxybenzoic acid.
Reduction: 2,3-Bis{[tert-butyl(dimethyl)silyl]oxy}-4-methoxybenzyl alcohol.
Substitution: 2,3-Dihydroxy-4-methoxybenzaldehyde.
Scientific Research Applications
2,3-Bis{[tert-butyl(dimethyl)silyl]oxy}-4-methoxybenzaldehyde is used in various scientific research applications, including:
Chemistry: As a protected intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving silyl-protected substrates.
Medicine: As a precursor in the synthesis of potential pharmaceutical agents.
Industry: In the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 4-[(tert-Butyldimethylsilyl)oxy]benzaldehyde
- tert-Butyl(dimethyl)silyl-2-{[tert-butyl(dimethyl)silyl]oxy}-3-(4-methoxyphenyl)propanoate
- (tert-Butyldimethylsilyloxy)acetaldehyde
Uniqueness
2,3-Bis{[tert-butyl(dimethyl)silyl]oxy}-4-methoxybenzaldehyde is unique due to the presence of two tert-butyl(dimethyl)silyl groups, which provide enhanced stability and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and specialty chemical industries.
Properties
| 109971-66-6 | |
Molecular Formula |
C20H36O4Si2 |
Molecular Weight |
396.7 g/mol |
IUPAC Name |
2,3-bis[[tert-butyl(dimethyl)silyl]oxy]-4-methoxybenzaldehyde |
InChI |
InChI=1S/C20H36O4Si2/c1-19(2,3)25(8,9)23-17-15(14-21)12-13-16(22-7)18(17)24-26(10,11)20(4,5)6/h12-14H,1-11H3 |
InChI Key |
CNZLZKIDHDTMNB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C=CC(=C1O[Si](C)(C)C(C)(C)C)OC)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


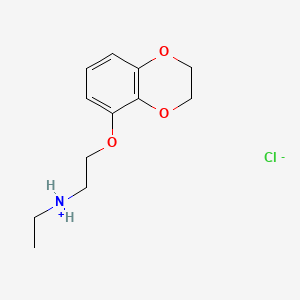
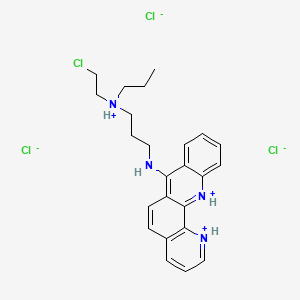
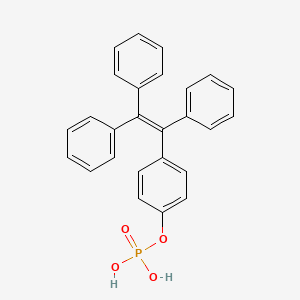
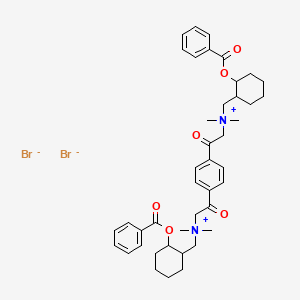
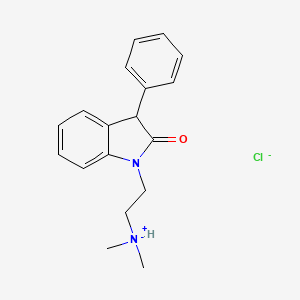

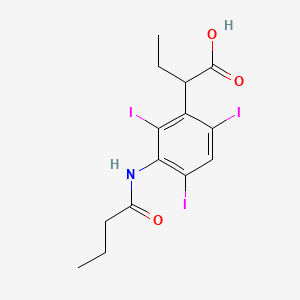
![4-[4-(Acetylsulfamoyl)anilino]-4-oxobutanoate;2-hydroxyethylazanium](/img/structure/B13749729.png)
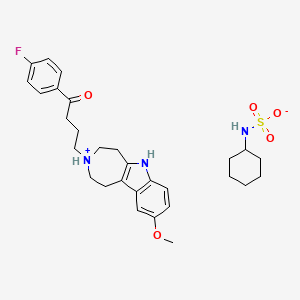
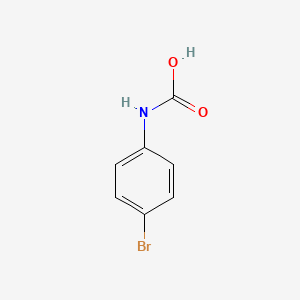
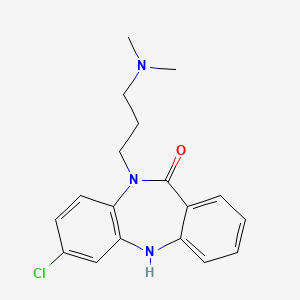
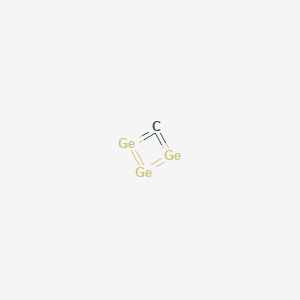
![4-[(3-Fluoro-4-methylphenyl)methyl]piperidine--hydrogen chloride (1/1)](/img/structure/B13749752.png)
